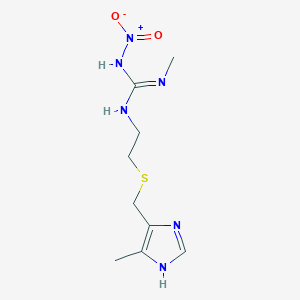
Guanidine, N-methyl-N'-[2-[[(5-methyl-1H-imidazo
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-NITRO-N’-METHYL-N’'-[2-[[(5-METHYL-1H-IMIDAZOL-4-YL)METHYL]THIO]ETHYL]GUANIDINE is a complex organic compound that features a unique combination of functional groups, including a nitro group, a methyl group, and an imidazole ring. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-NITRO-N’-METHYL-N’'-[2-[[(5-METHYL-1H-IMIDAZOL-4-YL)METHYL]THIO]ETHYL]GUANIDINE typically involves multiple steps, starting with the preparation of the imidazole derivative. The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions: N-NITRO-N’-METHYL-N’'-[2-[[(5-METHYL-1H-IMIDAZOL-4-YL)METHYL]THIO]ETHYL]GUANIDINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using common reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions on the imidazole ring can introduce various functional groups.
Applications De Recherche Scientifique
N-NITRO-N’-METHYL-N’'-[2-[[(5-METHYL-1H-IMIDAZOL-4-YL)METHYL]THIO]ETHYL]GUANIDINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of N-NITRO-N’-METHYL-N’'-[2-[[(5-METHYL-1H-IMIDAZOL-4-YL)METHYL]THIO]ETHYL]GUANIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to metal ions in the active sites of enzymes, inhibiting their activity. Additionally, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Cimetidine: A histamine H2 receptor antagonist with a similar imidazole structure.
Metronidazole: An antibiotic and antiprotozoal medication containing a nitroimidazole moiety.
Omeprazole: A proton pump inhibitor with an imidazole ring used to treat gastric acid-related disorders.
Uniqueness: N-NITRO-N’-METHYL-N’'-[2-[[(5-METHYL-1H-IMIDAZOL-4-YL)METHYL]THIO]ETHYL]GUANIDINE is unique due to its combination of a nitro group, a methyl group, and an imidazole ring, which confer distinct chemical and biological properties. This combination allows for diverse chemical reactivity and potential therapeutic applications that are not observed in similar compounds.
Propriétés
Numéro CAS |
59660-23-0 |
|---|---|
Formule moléculaire |
C9H16N6O2S |
Poids moléculaire |
272.33 g/mol |
Nom IUPAC |
2-methyl-1-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]-3-nitroguanidine |
InChI |
InChI=1S/C9H16N6O2S/c1-7-8(13-6-12-7)5-18-4-3-11-9(10-2)14-15(16)17/h6H,3-5H2,1-2H3,(H,12,13)(H2,10,11,14) |
Clé InChI |
VLQZGQSSFMDQQK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=CN1)CSCCNC(=NC)N[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















